![molecular formula C5H11NO2 B112821 Isovaline CAS No. 595-39-1](/img/structure/B112821.png)
Isovaline
Overview
Description
Isovaline is a rare amino acid that is an isomer of the common amino acid valine . The position of one methyl group in isovaline is slightly shifted (from position 3 to position 2) compared to valine . The structure of isovaline is also somewhat similar to the amino acids GABA and glycine, which are the chief inhibitory neurotransmitters in the mammalian central nervous system .
Synthesis Analysis
Isovaline has been found in meteorites, suggesting an extraterrestrial origin . The synthesis of isovaline involves the differential absorption of left- and right-circularly polarized light (CPL), a phenomenon called circular dichroism, which enables chiral discrimination . This process is the first step towards asymmetric photolysis experiments using a tunable laser set-up .Molecular Structure Analysis
The molecular formula of isovaline is C5H11NO2 . It has a molar mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .Chemical Reactions Analysis
Isovaline exhibits chiral bias through asymmetric photochemistry . CPL-helicity dependent enantiomeric excesses of up to 2% were generated in isotropic racemic films of isovaline . The low efficiency of chirality transfer from broadband CPL to isovaline could explain why its enantiomeric excess is not detected in the most pristine chondrites .Physical And Chemical Properties Analysis
Isovaline has a density of 1.1±0.1 g/cm3, a boiling point of 213.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . Its enthalpy of vaporization is 49.6±6.0 kJ/mol, and it has a flash point of 83.0±22.6 °C .Scientific Research Applications
Renewable Fuels and Chemicals
2-Keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . 2-Keto acid pathways have been engineered in previous research efforts and these studies demonstrated that 2-keto acid pathways have high potential for novel metabolic routes with high productivity .
Metabolic Engineering and Synthetic Biology
Biological processes using microorganisms are efficient and have been traditionally utilized to convert biomass (i.e., glucose) to useful chemicals such as amino acids . To produce desired fuels and chemicals with high yield and rate, metabolic pathways have been enhanced and expanded with metabolic engineering and synthetic biology approaches .
Anaerobic Metabolism of Parasites
2-Methylbutyric acid has been reported as the main product of anaerobic metabolism of parasites such as Ascaris lumbricoides and Ascaris suum . Propionate and acetate are the precursors for 2-methylbutyric acid in these organisms .
Food Additive
2-Methylbutyric acid can be used as a food additive for butter, cream, cheese flavor deployment .
Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff
It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is also used in the synthesis of 2-methylbutyric anhydride .
Regulation of Fatty Acid Metabolism, Protein Synthesis, and Cellular Respiration
The scientific applications of 2-Methylbutyric acid span a wide range. Its utilization extends to the examination of fatty acid metabolism regulation, protein synthesis regulation, and cellular respiration regulation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHPUFAZSONQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974906 | |
Record name | Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaline | |
CAS RN |
595-39-1, 465-58-7, 595-40-4 | |
Record name | DL-Isovaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dl)-2-amino-2-methyl-butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Isovaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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